![molecular formula C13H10FNO2S B2823891 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetamide CAS No. 339099-01-3](/img/structure/B2823891.png)
2-[5-(2-Fluorobenzoyl)-2-thienyl]acetamide
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Description
2-[5-(2-Fluorobenzoyl)-2-thienyl]acetamide is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula of this compound is C13H10FNO2S and it has a molecular weight of 263.29 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNC(=O)Cc1ccc(s1)C(=O)c2ccc(F)cc2
. This indicates the presence of a fluorobenzoyl group attached to a thiophene ring, which is further connected to an acetamide group .
Scientific Research Applications
Environmental Contaminant Analysis
- Occurrence and Fate of Parabens in Aquatic Environments: A review focused on parabens, which, like 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetamide, are used in pharmaceuticals and cosmetics, discusses their presence in water bodies and effects on the environment. This research highlights methods for detecting and analyzing the environmental impact of synthetic organic compounds, potentially applicable to studying this compound's environmental behavior (Haman et al., 2015).
Drug Efficacy and Metabolism
- Flutamide in Prostate Cancer: Reviews of flutamide, a non-steroidal antiandrogen, detail its pharmacodynamic properties, therapeutic efficacy, and metabolic pathways. Similar studies could explore the therapeutic potential and metabolic profile of this compound in relevant medical contexts (Brogden & Clissold, 1989).
Pollution Mitigation in Aqueous Media
- Adsorptive Elimination of Pharmaceuticals from Water: Studies on the removal of acetaminophen and metronidazole from water through adsorption techniques could inform research into mitigating pollution caused by various pharmaceutical compounds, including this compound. These studies emphasize the importance of understanding the physical and chemical properties of contaminants for effective environmental management (Igwegbe et al., 2021).
Pharmacological Properties Review
- Comprehensive Reviews on Pharmacological Agents: Reviews on drugs like flucytosine and flupirtine provide detailed insights into their pharmacology, clinical indications, and interactions. Such comprehensive evaluations are crucial for understanding the full scope of a compound's effects, suggesting a similar approach could be applied to this compound to uncover its pharmacodynamic properties and therapeutic potential (Vermes et al., 2000).
properties
IUPAC Name |
2-[5-(2-fluorobenzoyl)thiophen-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2S/c14-10-4-2-1-3-9(10)13(17)11-6-5-8(18-11)7-12(15)16/h1-6H,7H2,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURDCXIHCGLSFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(S2)CC(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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